5-iodo-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-iodo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen exchange (Halex) reaction, where a precursor compound, such as 5-iodo-1,2,3-triazole, undergoes a reaction with potassium fluoride (KF) at elevated temperatures (e.g., 180°C) under microwave irradiation . This method is known for its tolerance to various functional groups.
Industrial Production Methods
Industrial production of 5-iodo-1-(trifluoromethyl)-1H-pyrazole may involve large-scale Halex reactions or other efficient synthetic routes that ensure high yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluorine, using reagents like potassium fluoride (KF) under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples and conditions may vary.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Potassium Fluoride (KF): Used in Halex reactions for the substitution of iodine with fluorine.
Microwave Irradiation: Often employed to accelerate reactions and improve yields.
Major Products Formed
Scientific Research Applications
5-iodo-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structural features make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: The incorporation of trifluoromethyl and iodine groups can enhance the properties of materials, such as their stability, solubility, and reactivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound shares similar structural features with 5-iodo-1-(trifluoromethyl)-1H-pyrazole, including the presence of iodine and trifluoromethyl groups.
5-Fluoro-1,2,3-triazoles: These compounds are structurally related and can be synthesized from 5-iodo-1,2,3-triazoles through Halex reactions.
Uniqueness
This compound is unique due to its specific combination of iodine and trifluoromethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2648965-95-9 |
---|---|
Molecular Formula |
C4H2F3IN2 |
Molecular Weight |
262 |
Purity |
95 |
Origin of Product |
United States |
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